1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

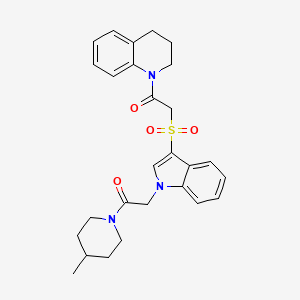

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a structurally complex molecule featuring:

- A sulfonyl-linked ethanone bridge connecting to an indole moiety, a heterocyclic aromatic system known for its prevalence in bioactive molecules.

- A 4-methylpiperidin-1-yl-2-oxoethyl substituent on the indole nitrogen, introducing a lipophilic and basic group that may influence pharmacokinetic properties like blood-brain barrier permeability .

Properties

IUPAC Name |

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4S/c1-20-12-15-28(16-13-20)26(31)18-29-17-25(22-9-3-5-11-24(22)29)35(33,34)19-27(32)30-14-6-8-21-7-2-4-10-23(21)30/h2-5,7,9-11,17,20H,6,8,12-16,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZOBQQIDDREKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a quinoline moiety and an indole derivative, which are known for their diverse biological activities. The specific structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- M2 Muscarinic Acetylcholine Receptors : It acts as a selective antagonist, which may have implications in treating Alzheimer's disease by modulating cholinergic signaling pathways .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and related damage .

Biological Activity Data

Case Studies and Research Findings

-

Antioxidant and Antimicrobial Properties :

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in oxidative markers compared to control groups. Additionally, antimicrobial tests showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases . -

Neuroprotective Effects :

Research has indicated that the compound may exert neuroprotective effects through its interaction with cholinergic pathways. In vitro studies demonstrated that it could enhance neuronal survival under conditions mimicking oxidative stress, potentially offering a new avenue for Alzheimer's treatment . -

Molecular Docking Studies :

Computational analyses using molecular docking have provided insights into the binding affinities of the compound with various receptors. These studies suggest that the compound has favorable interactions with targets involved in neurodegenerative diseases, further supporting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons:

Core Backbone: The target compound’s dihydroquinoline core is shared with and , which feature variations in substituents (e.g., 4-chlorophenyl, piperidinylmethyl) .

Substituent Effects: The 4-methylpiperidinyl-oxoethyl group in the target compound enhances lipophilicity compared to simpler sulfonyl-ethanones (e.g., ). Chromeno-pyrimidine derivatives () replace the indole-sulfonyl group with a fused heterocycle, likely altering target selectivity (e.g., kinase vs. neurotransmitter receptors) .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., sulfonylation of indole, alkylation with 4-methylpiperidine), similar to methods in and for sulfonyl-ethanone and oxadiazole-quinoline derivatives .

Safety and Hazards: While safety data for the target compound are unavailable, structurally related sulfonyl-ethanones () and dihydroquinolines () recommend precautions against skin/eye irritation and recommend ethanol/water recrystallization for purification .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis typically involves multi-step protocols, including:

- Sulfonation of indole derivatives : Use SOCl₂ or sulfonyl chlorides under anhydrous conditions (e.g., CHCl₃) to introduce the sulfonyl group .

- Coupling with dihydroquinoline : Employ nucleophilic substitution or amidation reactions, optimized using catalysts like LiAlH₄ in THF for reducing intermediates .

- Oxoethyl-piperidine linkage : Introduce the 4-methylpiperidin-1-yl moiety via alkylation or Michael addition, with yields improved by controlling temperature (0–25°C) and stoichiometric ratios .

Q. Yield Optimization Strategies :

- Use HPLC to monitor intermediate purity and minimize side reactions.

- Optimize solvent polarity (e.g., THF vs. DMF) to enhance reaction specificity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and computational tools:

- 1H NMR : Compare observed peaks to reference data for dihydroquinoline (δ 2.6–3.1 ppm, methylene groups) and indole-sulfonyl motifs (δ 7.1–8.1 ppm, aromatic protons) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., expected [M⁺] at m/z 364.45) .

- InChI Key Validation : Cross-verify using PubChem or EPA DSSTox entries (e.g., InChI=1S/C25H20N2O) .

Q. What analytical techniques are critical for assessing purity and stability in different solvents?

Methodological Answer:

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% threshold) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) under nitrogen .

- Solubility Profiling : Test in DMSO, ethanol, and PBS (pH 7.4) to identify aggregation-prone conditions .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved for this compound?

Methodological Answer:

- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions affecting IC₅₀ .

- Meta-Analysis : Compare datasets across labs using tools like REAXYS to identify outliers .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetics and metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify half-life (t½) via LC-MS/MS .

- Randomized Block Design : Assign treatments to in vivo cohorts (e.g., 4 replicates, 5 animals/group) to control for inter-individual variability .

- Compartmental Modeling : Use WinNonlin to derive AUC and clearance rates from plasma concentration curves .

Q. How can researchers address discrepancies in reported stability under environmental or physiological conditions?

Methodological Answer:

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Q. How can in silico modeling improve the prediction of this compound’s ADMET properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.